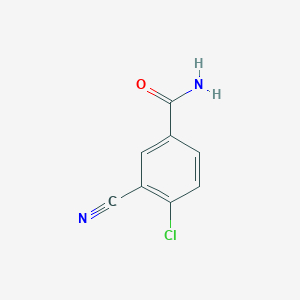
4-Chloro-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 3-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-cyanobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-cyanobenzoic acid with ammonium hydroxide and oxalyl chloride . The reaction typically proceeds under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with amines to form amide derivatives.
Common Reagents and Conditions:
Lewis Acids: Used in substitution reactions to facilitate the replacement of the chlorine atom.
Ultrasonic Irradiation: Employed in condensation reactions to enhance reaction rates and yields.
Major Products Formed:
Amide Derivatives: Formed through condensation reactions with amines.
Substituted Benzamides: Resulting from substitution reactions involving the chlorine atom.
Scientific Research Applications
4-Chloro-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyanobenzamide involves its interaction with specific molecular targets. It can form hydrogen bonds and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways, leading to various effects, such as antimicrobial activity .
Comparison with Similar Compounds
4-Chlorobenzamide: Lacks the cyano group, resulting in different chemical properties and reactivity.
3-Cyanobenzamide: Lacks the chlorine atom, affecting its substitution reactions and applications.
Uniqueness: 4-Chloro-3-cyanobenzamide’s unique combination of a chlorine atom and a cyano group on the benzene ring imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-3-cyanobenzamide |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H2,11,12) |
InChI Key |
BTDRAKZKRSGZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


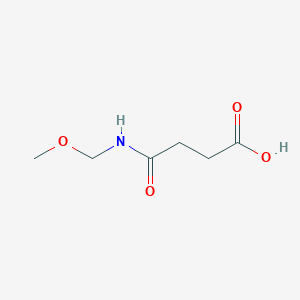
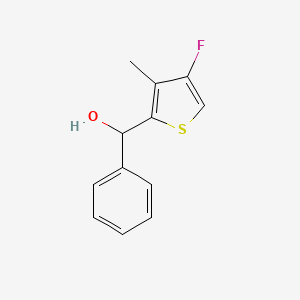
![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)
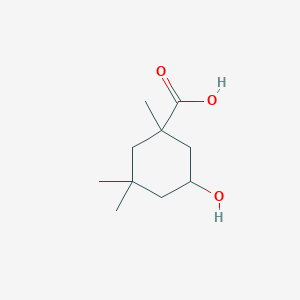
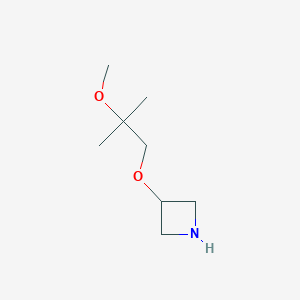
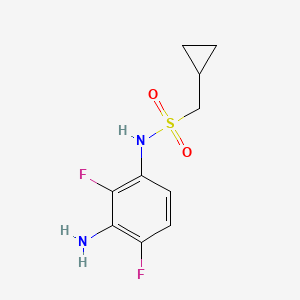
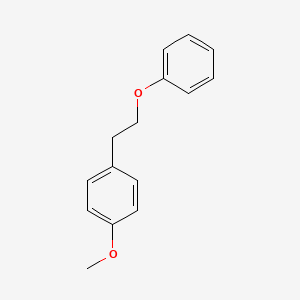
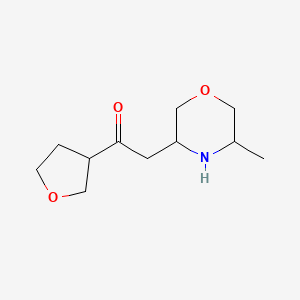
![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
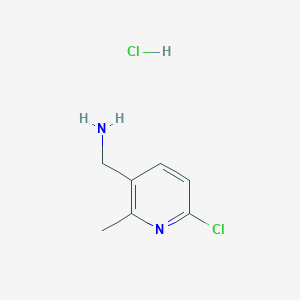
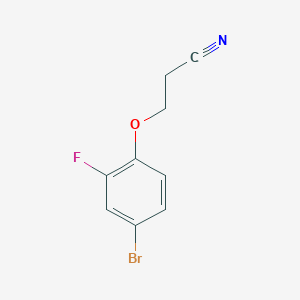
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
